Maslinic acid

Catalog No.
S594044
CAS No.
4373-41-5
M.F
C30H48O4
M. Wt
472.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maslinic acid

CAS Number

4373-41-5

Product Name

Maslinic acid

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

InChI

InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21-,22+,23-,27-,28+,29+,30-/m0/s1

InChI Key

MDZKJHQSJHYOHJ-LLICELPBSA-N

Solubility

Solubility of 0.3 mg/mL in a 1:2 solution of Ethanol:Buffered Water (pH 7.2) at 25 °C
In ethanol: 0.5 mg/mL; in DMSO: 20 mg/mL; in dimethyl formamide: 15 mg/mL
Sparingly soluble in aqueous buffers

Synonyms

bredemolic acid, maslic acid, maslinic acid

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)O)O)C

Maslinic acid is a pentacyclic triterpene acid, chemically classified as (2α,3β)-2,3-dihydroxyolean-12-en-28-oic acid, with the molecular formula C₃₀H₄₈O₄ and a molecular weight of 472.7 g/mol. It is primarily extracted from the leaves and fruits of the olive tree (Olea europaea) and has been identified in over 30 plant species, including Lagerstroemia speciosa and Crataegus oxyacantha. Maslinic acid is characterized by its low toxicity and significant biological activity, making it a candidate for various therapeutic applications .

Research suggests MA exerts its biological effects through various mechanisms, including:

  • Antioxidant activity: MA scavenges free radicals, protecting cells from oxidative damage [].
  • Anti-inflammatory effects: MA may suppress the production of pro-inflammatory cytokines, reducing inflammation [].
  • Anticancer properties: MA has been shown to induce cell death (apoptosis) in various cancer cell lines [, ]. The exact mechanisms are still being elucidated but may involve cell cycle arrest and hindering angiogenesis (blood vessel formation) in tumors.

These mechanisms require further investigation, but the current evidence suggests MA's potential for various health benefits.

While generally considered safe, high doses of MA might cause gastrointestinal discomfort []. Further research is needed to determine its long-term safety and potential drug interactions.

  • Anti-cancer activity

    Numerous studies have explored the anti-cancer potential of MA against various cancer types, including colon, lung, pancreatic, and prostate cancer []. The proposed mechanisms of action involve inhibiting cell proliferation, inducing apoptosis (programmed cell death), and blocking angiogenesis (blood vessel formation) in tumors [].

  • Anti-inflammatory and neuroprotective effects

    MA exhibits anti-inflammatory properties by regulating inflammatory pathways and reducing oxidative stress. This makes it a potential candidate for treating neurodegenerative diseases like Alzheimer's disease and Parkinson's disease, where chronic inflammation plays a significant role.

  • Cardioprotective and metabolic regulation

    Research suggests that MA might offer benefits for heart health by lowering blood lipids, preventing the harmful oxidation of lipids, and regulating blood sugar levels. These properties potentially contribute to the prevention and management of cardiovascular diseases and diabetes.

  • Other potential applications

    Studies are investigating the potential of MA in treating various other conditions, including liver diseases, epilepsy, and skin disorders.

Typical of triterpenes. It can undergo oxidation, reduction, and esterification. For instance, maslinic acid reacts with acetic anhydride in the presence of concentrated sulfuric acid to produce distinct color changes, which can be used to identify the compound. Furthermore, maslinic acid has been shown to inhibit serine proteases, which are crucial for HIV propagation .

Maslinic acid has demonstrated a wide range of biological activities:

  • Antioxidant Properties: It exhibits antioxidant capabilities against reactive oxygen and nitrogen species, contributing to cellular protection .
  • Anti-inflammatory Effects: Maslinic acid suppresses pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 in murine macrophages .
  • Antitumor Activity: It has been shown to inhibit the proliferation of various cancer cell lines, including lung, colon, ovarian, gastric, and breast cancers. The compound promotes apoptosis through mechanisms involving the Bax/Bcl-2 ratio and caspase activation .
  • Antidiabetic Effects: Maslinic acid enhances glucose metabolism by inhibiting glycogen phosphorylase in liver cells .

Maslinic acid can be synthesized through various methods:

  • Extraction from Natural Sources: The most common method involves extracting maslinic acid from olive leaves or pomace using solvents like ethanol or ethyl acetate. Optimal extraction conditions typically involve temperatures around 65–70 °C with specific material-to-solvent ratios .
  • Ultrasound-Assisted Extraction: This method enhances extraction efficiency while minimizing thermal degradation of the compound .
  • Supercritical Fluid Extraction: Utilizing carbon dioxide as a solvent at high pressures allows for effective extraction without using harmful organic solvents .
  • Chemical Synthesis: Laboratory synthesis can also be achieved starting from simpler triterpenes through cyclization and functional group modifications.

Maslinic acid has several potential applications:

  • Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, maslinic acid is being explored as a therapeutic agent for various diseases, including diabetes and cancer .
  • Nutraceuticals: Its antioxidant properties make it suitable for dietary supplements aimed at promoting health and preventing diseases.
  • Cosmetics: The compound's skin-protective effects have led to its incorporation into cosmetic formulations .

Research indicates that maslinic acid enhances the efficacy of established anticancer drugs like doxorubicin by inhibiting drug efflux transporters, thereby increasing intracellular drug accumulation . Additionally, studies suggest that maslinic acid may interact with glutamate transporters in the brain, potentially offering neuroprotective benefits .

Maslinic acid belongs to a broader class of triterpenes known as oleananes. Here are some similar compounds along with their unique characteristics:

Compound NameStructure TypeKey ActivitiesUnique Features
Oleanolic AcidPentacyclic TriterpeneAnti-inflammatory, hepatoprotectiveCommonly found in olives; lower cytotoxicity
Ursolic AcidPentacyclic TriterpeneAntioxidant, anti-cancerExhibits stronger anti-cancer effects than maslinic acid
Betulinic AcidPentacyclic TriterpeneAntiviral, anti-cancerKnown for its potent antiviral properties
GlycyrrhizinTriterpenoid GlycosideAnti-inflammatory, hepatoprotectiveDerived from licorice; acts through different pathways

Maslinic acid is unique due to its specific structural features that confer distinct biological activities not fully replicated by other similar compounds. Its combination of low toxicity and diverse pharmacological effects positions it as a promising candidate for future therapeutic developments.

Physical Description

Solid

Color/Form

Crystalline solid

XLogP3

6.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

472.35526001 g/mol

Monoisotopic Mass

472.35526001 g/mol

Heavy Atom Count

34

Density

1.15 g/cu cm

LogP

log Kow = 6.82 (est)

Melting Point

249 - 250 °C

UNII

E233J88OHQ

Mechanism of Action

Maslinic acid, a pentacyclic triterpene found in the protective wax-like coating of the leaves and fruit of Olea europaea L., is a promising agent for the prevention of colon cancer. Investigators have shown /previously/ that maslinic acid inhibits cell proliferation to a significant extent and activates mitochondrial apoptosis in colon cancer cells. /This study/ investigated... this compound's apoptotic molecular mechanism. /Investigators/ used HT29 adenocarcinoma cells. Changes /in/ genotoxicity were analyzed by single-cell gel electrophoresis (comet assay). The cell cycle was determined by flow cytometry. Finally, changes in protein expression were examined by western blotting. Student's t-test was used for statistical comparison. HT29 cells treated with maslinic acid showed significant increases in genotoxicity and cell-cycle arrest during the G0/G1 phase after 72 hours treatment and an apoptotic sub-G0/G1 peak after 96 hours... the anti-tumoral activity of maslinic acid might proceed via p53-mediated apoptosis by acting upon the main signaling components that lead to an increase in p53 activity and the induction of the rest of the factors that participate in the apoptotic pathway. /Investigators/ found that in HT29 cells maslinic acid activated the expression of c-Jun NH2-terminal kinase (JNK), thus inducing p53. Treatment of tumor cells with maslinic acid also resulted in an increase in the expression of Bid and Bax, repression of Bcl-2, release of cytochrome-c and an increase in the expression of caspases -9, -3, and -7. Moreover, maslinic acid produced belated caspase-8 activity, thus amplifying the initial mitochondrial apoptotic signaling. All these results suggest that maslinic acid induces apoptosis in human HT29 colon-cancer cells through the JNK-Bid-mediated mitochondrial apoptotic pathway via the activation of p53...
Maslinic acid (2-alpha, 3-beta-dihydroxyolean-12-en-28-oic acid) is a natural triterpenoid compound from Olea europaea. This compound prevents oxidative stress and pro-inflammatory cytokine generation in vitro. This study ...investigated the anti-inflammatory effects of maslinic acid in central nervous system by using rat astrocyte cultures stimulated with lipopolysaccharide (LPS). /It/ evaluated different proteins implicated in the nuclear factor kappa B (NF-kappa B) signal transducer pathway employing Western blot and quantitative real time PCR techniques. Results demonstrated that maslinic acid treatment exerted potent anti-inflammatory action by inhibiting the production of Nitric Oxide and tumor necrosis factor alpha (TNF-alpha). Western blot analysis showed that maslinic acid treatment attenuated LPS-induced translocation of NF-kappa B p65 subunit to the nucleus and prevented LPS-induced I kappa B alpha phosphorylation in a concentration-dependent manner, Moreover, maslinic acid significantly suppressed the expression of cyclooxygenase 2 (COX-2) and inducible nitric oxide synthase (iNOS) at protein and mRNA levels. These results suggest that maslinic acid can potentially reduce neuroinflammation by inhibiting NF-kappa B signal transducer pathway in cultured cortical astrocytes.
Activation of NF-kappaB and MAPK/activator protein 1 (AP-1) signaling pathways by receptor activator NF-kappaB ligand (RANKL) is essential for osteoclast activity. Targeting NF-kappaB and MAPK/AP-1 signaling to modulate osteoclast activity has been a promising strategy for osteoclast-related diseases. /This study/ examined the effects of maslinic acid (MA), a pentacyclic triterpene acid that is widely present in dietary plants, on RANKL-induced osteoclastogenesis, osteoclast function, and signaling pathways by in vitro and in vivo assay systems. In mouse bone marrow monocytes (BMMs) and RAW264.7 cells, MA inhibited RANKL-induced osteoclastogenesis in a dose-dependent manner within nongrowth inhibitory concentration, and MA decreased osteoclastogenesis-related marker gene expression, including TRACP, MMP9, c-Src, CTR, and cathepsin K. Specifically, MA suppressed osteoclastogenesis and actin ring formation at early stage. In ovariectomized mice, administration of MA prevented ovariectomy-induced bone loss by inhibiting osteoclast activity. At molecular levels, MA abrogated the phosphorylation of MAPKs and AP-1 activity, inhibited the Ikappa Balpha phosphorylation and degradation, blocked NF-kappaB/p65 phosphorylation, nuclear translocation, and DNA-binding activity by downregulating RANK expression and blocking RANK interaction with TRAF6. Together /this/ data demonstrate that MA suppresses RANKL-induced osteoclastogenesis through NF-kappa B and MAPK/AP-1 signaling pathways and that MA is a promising agent in the treatment of osteoclast-related diseases such as osteoporosis.

Vapor Pressure

2.3X10-15 mm Hg at 25 °C (est)

Other CAS

4373-41-5

Wikipedia

Maslinic_acid
4,4'-Dihydroxybenzophenone

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]

General Manufacturing Information

... Interest for maslinic acid has increased because of its beneficial effects on health, which include antitumoral, antidiabetic, and antioxidant activities. Moreover, it has been attributed to anti-HIV and antiparasitic effects as well as vasorelaxant and stimulant of growth and protein-turnover properties.
Malinic acid is available as a dietary supplement as being a strong antioxidant and natural anti-inflammatory; available in consumer products such as olive oil, high protein fiber bars and skin care lotion products

Analytic Laboratory Methods

A simple GC-MS method for the simultaneous determination of betulinic, corosolic, maslinic, oleanolic and ursolic acids was developed.
Triterpenic acids, such as maslinic acid and oleanolic acid, are commonly found in olive fruits and have been associated with many health benefits. The drying and extraction methods, as well as the solvents used, are critical factors in the determination of their concentration in plant tissues. Thus, there is an emerging need for standardization of an efficient extraction protocol that determines triterpenic acid content in olive fruits. To evaluate common extraction methods of triterpenic acids from olive fruits and to determine the effect of the drying method on their content in order to propose an optimum protocol for their quantification. The efficacy of different drying and extraction methods was evaluated through the quantification of maslinic acid and oleanolic acid contents using the reversed-phase HPLC technique. Data showed that ultrasonic assisted extraction with ethanol or a mixture of ethanol:methanol (1:1, v/v) resulted in the recovery of significantly higher amounts of triterpenic acids than other methods used. The drying method also affected the estimated triterpenic acid content; frozen or lyophilized olive fruit material gave higher yields of triterpenic acids compared with air-dried material at both 35 degrees C and 105degrees C...
A liquid chromatography-mass spectrometry method was developed and validated for the quantitative determination of seven triterpenoids, 3-beta-O-alpha-L-arabinopyranosylsiaresinolic acid-28-O-beta-D-glucopyranosyl ester, ziyuglycoside I, pomolic acid, maslinic acid, colosic acid, oleanolic acid and ursolic acid in Pyrola decorata H. Andres. Chromatographic separation was achieved on a Hypersil C18 column using isocratic elution followed by a linear gradient elution of methanol and water as mobile phase. The analytes were ionized by atmospheric pressure chemical ionization source and determined on selected ion monitoring mode. All analytes showed good linearity (r2 > or = 0.9984) within the test ranges and the recovery rates were 94.5% - 103.3%. Satisfactory precision and reproducibility were obtained with relative standard deviation less than 5%. The method was simple, accurate and performed well in application to the determination of twenty commercial samples of P. decorata collected from different regions of China. It could be used for the quality control of both plant materials and preparations of P. decorata.

Clinical Laboratory Methods

Maslinic acid, a pentacyclic triterpene from olives, has been reported to exert beneficial effects on health, including anticarcinogenic activity. Despite its importance, little is known about its bioavailability in both humans and animals. A fundamental step for this evaluation consisted of measuring this compound in blood. Therefore, a simple high-performance liquid chromatography (HPLC) method with diode array detection has been developed. Maslinic acid contained in plasma was extracted twice using ethyl acetate. After centrifugation, the organic fraction was evaporated to dryness and the residue was reconstituted with methanol/water (75:25, v/v) and analyzed by HPLC. The method was validated by obtaining a linear correlation (r2 = 0.999) and an average recovery of 99%. Precision expressed as the coefficient of variation ranged from 1.23 to 9.06%. The oral administration of maslinic acid (50 mg/kg) to rats and its subsequent detection in plasma showed that the method is suitable for absorption, distribution, and metabolism studies.

Dates

Modify: 2023-08-15

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